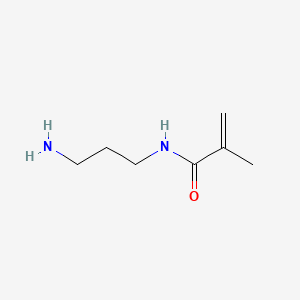

N-(3-Aminopropyl)methacrylamide

Description

N-(3-Aminopropyl)methacrylamide (APMA) is a methacrylamide derivative with a primary amine group on a three-carbon propyl chain. Its hydrochloride salt (CAS 72607-53-5) is widely used in polymer chemistry, drug delivery, and biomedical applications due to its pH-responsive amine functionality, reactivity for conjugation, and water solubility . APMA’s primary amine enables covalent bonding with carboxyl groups, thiols, or other electrophilic moieties, making it valuable for synthesizing functional polymers, hydrogels, and nanomaterials . Key properties include:

Properties

IUPAC Name |

N-(3-aminopropyl)-2-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(2)7(10)9-5-3-4-8/h1,3-5,8H2,2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAQVFRUPZBRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

137843-13-1 | |

| Details | Compound: 2-Propenamide, N-(3-aminopropyl)-2-methyl-, homopolymer | |

| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137843-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40370592 | |

| Record name | N-(3-AMINOPROPYL) METHACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86742-39-4 | |

| Record name | N-(3-AMINOPROPYL) METHACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)methacrylamide can be synthesized by adding 1,3-diaminopropane to a solution of 1,3-diaminopropane dihydrogen chloride, followed by mixing with methacrylic anhydride and hydroquinone . Another method involves reacting propane diamine with methacryloyl chloride in the presence of ethyl acetate as a reaction medium and Boc amino, followed by the removal of Boc .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminopropyl)methacrylamide undergoes various chemical reactions, including:

Substitution Reactions: The primary amine group can participate in nucleophilic substitution reactions.

Polymerization Reactions: It can be copolymerized with other monomers to form copolymers.

Common Reagents and Conditions:

Methacrylic Anhydride: Used in the synthesis process.

Hydroquinone: Acts as a stabilizer during synthesis.

Major Products Formed:

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

APMA has been utilized in the development of advanced drug delivery systems. Its cationic nature allows for enhanced interaction with negatively charged biological membranes, facilitating cellular uptake. For instance, a study demonstrated the use of N-(3-aminopropyl)methacrylamide as a component in microgels designed for drug delivery. These microgels exhibited controlled swelling and responsiveness to pH changes, making them suitable for targeted therapy applications .

Case Study: Oncolytic Virus Delivery

A recent study highlighted the incorporation of APMA into a block copolymer that serves as a carrier for oncolytic viruses. The modified polymer significantly improved the stability and transfection efficiency of the viruses, enhancing their anti-tumor effects . The data showed that only 10 micrograms of the carrier could increase transfection efficiency by 50 times, underscoring its potential in cancer therapy.

1.2 Tissue Engineering

APMA's ability to form hydrogels makes it an attractive candidate for tissue engineering applications. Its primary amine groups can be used for bioconjugation, allowing for the attachment of growth factors or other bioactive molecules that promote cell adhesion and proliferation.

Research Findings:

- Hydrogel Formation : APMA can be copolymerized with other monomers to create hydrogels with tunable mechanical properties and degradation rates, suitable for various tissue engineering applications .

- Biocompatibility : Studies have shown that APMA-based hydrogels support cell growth and are biocompatible, making them ideal scaffolds for tissue regeneration .

Polymer Science

2.1 Synthesis of Functional Polymers

APMA is often used as a co-monomer in the synthesis of functional polymers through various polymerization techniques, including radical polymerization and RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization.

Table 1: Polymerization Techniques Using APMA

2.2 Development of Responsive Materials

The incorporation of APMA into polymeric systems has led to the creation of multi-responsive materials that can respond to environmental stimuli such as pH and temperature. These materials are particularly useful in applications like drug delivery and biosensing.

Research Insights:

- Responsive Behavior : Copolymers containing APMA demonstrated significant changes in solubility and swelling behavior based on pH variations, making them suitable for smart drug delivery systems .

- Bioconjugation Potential : The presence of primary amine groups allows for easy conjugation with various biomolecules, enhancing the functionality of these polymers in biomedical applications .

Material Engineering

3.1 Coatings and Adhesives

APMA has been explored as a component in coatings and adhesives due to its adhesive properties and ability to form strong bonds with various substrates.

Case Study: Surface Modification

Research has shown that applying APMA-based coatings can enhance the adhesion properties of surfaces exposed to biological environments, making them suitable for medical implants and devices .

Mechanism of Action

The primary amine group in N-(3-Aminopropyl)methacrylamide provides pH-responsiveness and affinity for anionic drugs, making it suitable for drug delivery applications. It can form stable complexes with DNA, enhancing gene delivery efficiency . Additionally, its ability to conjugate with various chemical structures allows for the development of targeted delivery systems .

Comparison with Similar Compounds

Structural and Functional Differences

Physicochemical Properties

| Property | APMA | DMAPMA | HMPA | AEMA |

|---|---|---|---|---|

| Water Solubility | High (HCl salt) | Moderate (HCl salt) | High | High |

| Charge at pH 7 | +1 (protonated amine) | +1 (tertiary amine) | Neutral | +1 |

| Reactivity | High (primary amine) | Low (tertiary amine) | Low (hydroxyl) | High (primary amine) |

| Thermal Stability | Stable up to 128°C | Stable up to ~120°C | Stable | Stable |

Biomedical Performance

Key Research Findings

APMA vs. DMAPMA in siRNA Delivery :

- APMA-based copolymers show higher siRNA binding efficiency due to primary amine charge density but exhibit higher cytotoxicity. DMAPMA’s tertiary amine balances efficiency and safety .

APMA vs. HMPA in Glycopolymer Synthesis :

- HMPA’s hydroxyl group avoids immune recognition, while APMA’s amine enables trisaccharide conjugation for viral targeting .

APMA in Hydrogels: APMA-THMA hydrogels sustain enzyme release for cancer therapy, outperforming non-ionic analogs .

Biological Activity

N-(3-Aminopropyl)methacrylamide (APM) is a compound that has garnered significant attention in the fields of materials science and biomedical applications due to its unique biological activities and properties. This article aims to provide a comprehensive overview of the biological activity of APM, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₇H₁₅N₂O

- Molecular Weight : Approximately 143.21 g/mol

- Melting Point : 123–128 °C

APM is a cationic compound that can undergo polymerization, leading to various applications in drug delivery systems and biomaterials.

The primary mechanism of action for APM is its ability to interact with negatively charged biomolecules, such as DNA and cell membranes. This property makes it particularly useful for:

- Gene Delivery : APM-based polymers can facilitate the delivery of genetic material into cells by forming complexes with DNA.

- Antimicrobial Applications : The cationic nature of APM allows it to disrupt bacterial membranes, making it effective against various pathogens.

Case Studies

- Drug Delivery Systems : Research has demonstrated that APM can be incorporated into polymer matrices to create pH-sensitive drug delivery systems. For instance, copolymers containing APM have shown effective release profiles for drugs like 5-aminosalicylic acid under simulated gastrointestinal conditions, highlighting its potential in targeted therapies .

- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of APM homopolymers on various cell lines, including HeLa cells. Results indicated varying levels of cytotoxicity, suggesting that modifications in polymer structure could optimize biocompatibility while maintaining therapeutic efficacy .

- Microgel Formation : A study by Xu et al. explored the synthesis of microgels using APM as a co-monomer. The resulting microgels were characterized for their size and swelling properties, demonstrating potential applications in drug delivery and biosensing .

Table of Biological Activities

Polymerization Techniques

APM can be polymerized through various methods, including free radical polymerization and copolymerization with other monomers such as methacrylic acid. These techniques allow for the production of polyampholytes with tailored properties suitable for specific biomedical applications .

Applications in Biomaterials

Research has highlighted the potential of APM in creating hydrogels and other biomaterials that can respond to environmental stimuli (e.g., pH, temperature). These materials are being explored for applications in tissue engineering and regenerative medicine .

Interaction with Biological Molecules

Studies have shown that APM interacts effectively with proteins and other biological molecules, influencing their stability and functionality. Understanding these interactions is critical for optimizing formulations in pharmaceutical applications .

Q & A

Q. Methodology :

- Use "clickable" chain transfer agents (CTAs) like trithiocarbonates to achieve narrow dispersity (Đ < 1.2) .

- Conduct polymerization in acidic aqueous media (pH 4–5) to stabilize the dithioester end-group and prevent premature termination .

- Add inorganic salts (e.g., LiCl) to reduce electrostatic repulsion between cationic APMA units, minimizing aggregation .

Validation : SEC-MALLS confirms molecular weight and block copolymer composition (e.g., HPMA-stat-APMA) .

Advanced: How can APMA-based hydrogels be tailored for hemostasis or tissue engineering?

Q. Hemostasis :

- Formulate cationic hydrogels with rapid swelling kinetics (e.g., crosslinked APMA microgels). In rat models, these reduced blood loss by 300–500% compared to gauze, achieving hemostasis in 1–12 minutes .

Tissue Engineering : - Design redox-sensitive hydrogels by copolymerizing APMA with degradable linkers (e.g., disulfides). These degrade under physiological glutathione levels, enabling controlled drug release .

Optimization : Adjust APMA content (10–30 mol%) to balance mechanical strength and degradability .

Advanced: What experimental factors cause contradictions in APMA copolymer bioactivity data, and how are they resolved?

Q. Common pitfalls :

- Charge variability : Protonation of APMA’s amine group depends on pH and ionic strength, altering interactions with cells or biomolecules. For example, antimicrobial activity of APMA/DMAPMA copolymers drops at physiological salt concentrations .

- Aggregation : High APMA content (>25 mol%) in block copolymers can induce micelle formation, skewing cytotoxicity assays. Use dynamic light scattering (DLS) to monitor colloidal stability .

Resolution : Standardize buffer conditions (pH 7.4, 150 mM NaCl) and include controls (e.g., polylysine) for cytotoxicity comparisons .

Advanced: How are APMA-containing polymers functionalized for targeted drug delivery or imaging?

Q. Drug Delivery :

- Conjugate APMA to targeting ligands (e.g., RGD peptides) via SPDP chemistry. For example, HPMA-b-APMA copolymers loaded with doxorubicin showed tumor-specific uptake in in vivo models .

Imaging : - Incorporate Gd(III) complexes by coupling APMA’s amine to chelating agents (e.g., DOTA). These macromolecular MRI contrast agents exhibit 3× higher relaxivity than small-molecule analogs .

Validation : Flow cytometry and ICP-MS quantify ligand binding efficiency and metal incorporation .

Advanced: What analytical techniques characterize APMA’s role in complex polymer architectures?

- NMR spectroscopy : Distinguishes APMA’s methylene protons (δ 1.8–2.2 ppm) from other monomers (e.g., HPMA) .

- Rheology : Measures hydrogel viscoelasticity; APMA-based microgels show shear-thinning useful for injectable formulations .

- XPS : Confirms surface amine density in nanocapsules (e.g., +25 mV zeta potential for APMA-rich surfaces) .

Basic: What safety and handling protocols are critical when working with APMA?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.